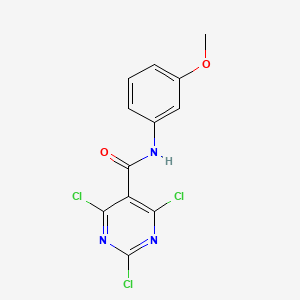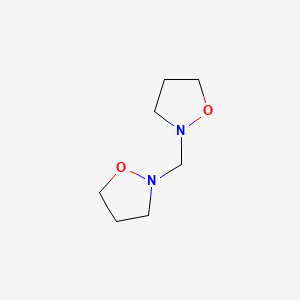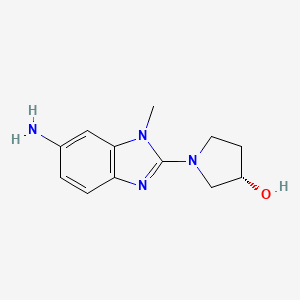![molecular formula C18H14N2O3 B12914117 methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate CAS No. 55854-85-8](/img/structure/B12914117.png)
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the indolizinoquinoline family, which is characterized by a fused ring system that includes both indole and quinoline moieties. The presence of multiple functional groups, such as the methyl, oxo, and carboxylate groups, contributes to its diverse chemical reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the indolizinoquinoline core .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The presence of reactive sites allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism by which methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways affected depend on the biological context and the compound’s structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Camptothecin: A well-known anticancer agent with a similar indolizinoquinoline structure.
Irinotecan: A derivative of camptothecin used in chemotherapy.
Topotecan: Another camptothecin derivative with clinical applications in cancer treatment.
Uniqueness
Methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
55854-85-8 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate |
InChI |
InChI=1S/C18H14N2O3/c1-10-13(18(22)23-2)8-15-16-12(9-20(15)17(10)21)7-11-5-3-4-6-14(11)19-16/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
MEUPTTOZCKHPNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C2C3=NC4=CC=CC=C4C=C3CN2C1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12914035.png)



![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)
![ethyl N-[(E)-1-(1H-pyrrol-2-yl)ethylideneamino]carbamate](/img/structure/B12914076.png)





![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)

